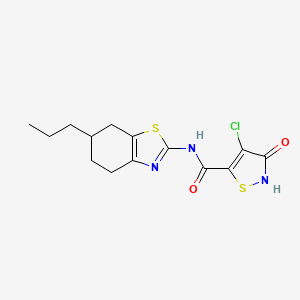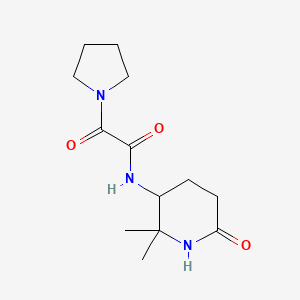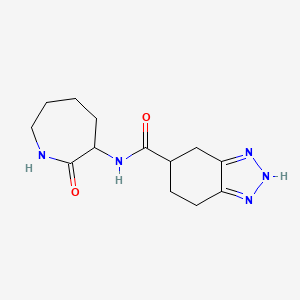![molecular formula C16H23N5O2 B6782932 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6782932.png)
2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is a complex organic compound characterized by the presence of two methylpyrazol groups attached to a piperidine ring and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the methylpyrazol intermediates. These intermediates are then reacted with piperidine derivatives under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts and solvents such as dichloromethane or ethanol. The reaction conditions often require precise temperature control and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone stands out due to its unique structure, which combines the properties of methylpyrazol and piperidine
Properties
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-19-14(3-7-17-19)11-23-12-16(22)21-9-5-13(6-10-21)15-4-8-18-20(15)2/h3-4,7-8,13H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZLBIPDJGZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COCC(=O)N2CCC(CC2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B6782850.png)
![1-Cyclopropyl-2-methyl-5-[4-(6-methylpyridazin-3-yl)-1,4-diazepane-1-carbonyl]pyridin-4-one](/img/structure/B6782855.png)

![2-(2-Ethylmorpholin-4-yl)-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6782871.png)
![4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide](/img/structure/B6782874.png)

![1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782888.png)
![2-(6-azabicyclo[3.2.0]heptan-6-yl)-N-cyclohexyl-2-oxoacetamide](/img/structure/B6782893.png)
![4-[4-(1H-indol-3-yl)piperidine-1-carbonyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B6782899.png)

![[1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B6782912.png)
![2-Cyclopropylsulfonyl-1-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6782921.png)
![2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide](/img/structure/B6782929.png)

